molecular formula C9H9ClN2 B8810202 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine

5-Chloro-2-(pent-4-yn-1-yl)pyrimidine

Cat. No.: B8810202
M. Wt: 180.63 g/mol
InChI Key: SNXJAXRSBOXCCN-UHFFFAOYSA-N
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Description

5-Chloro-2-(pent-4-yn-1-yl)pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and a pent-4-yn-1-yl substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them versatile scaffolds in medicinal chemistry and materials science. The pent-4-yn-1-yl group introduces an alkyne moiety, which may contribute to unique physicochemical properties, such as increased lipophilicity or participation in click chemistry for bioconjugation .

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2-pent-4-ynylpyrimidine

InChI

InChI=1S/C9H9ClN2/c1-2-3-4-5-9-11-6-8(10)7-12-9/h1,6-7H,3-5H2

InChI Key

SNXJAXRSBOXCCN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1=NC=C(C=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity : The pent-4-yn-1-yl group in the target compound likely increases lipophilicity compared to polar substituents like piperazine (e.g., 304.77 g/mol compound in ). This property may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects : The chlorine atom at C5 creates an electron-deficient ring, similar to trifluoromethylimidazolyl-substituted pyrimidines , which may favor electrophilic interactions in biological targets.

Bioactivity Trends : Compounds with extended aromatic systems (e.g., diphenylbutylamine in ) or dual-binding moieties (e.g., tacrine hybrids in ) exhibit enzyme inhibitory activity, suggesting that the alkyne group in the target compound could be modified to enhance such interactions.

Preparation Methods

Direct Substitution of Halogenated Pyrimidines

The most common route involves substituting a halogen atom at the 2-position of a pre-chlorinated pyrimidine scaffold. For example, 5-chloro-2-fluoropyrimidine reacts with pent-4-yn-1-amine under basic conditions to yield the target compound.

Procedure :

  • Substrate : 5-Chloro-2-fluoropyrimidine (1.0 equiv)

  • Nucleophile : Pent-4-yn-1-amine (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), 80°C, 12 h

  • Yield : 68–72%

Key Considerations :

  • The fluorine atom at the 2-position is more reactive than chlorine due to lower bond dissociation energy.

  • Steric hindrance from the 5-chloro group minimally affects substitution at the 2-position.

Transition-Metal-Catalyzed Cross-Coupling

Sonogashira Coupling

The Sonogashira reaction enables direct coupling of terminal alkynes with halogenated pyrimidines under mild conditions:

Procedure :

  • Substrate : 5-Chloro-2-iodopyrimidine (1.0 equiv)

  • Alkyne : Pent-4-yn-1-ol (1.2 equiv)

  • Catalyst : PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)

  • Base : Et₃N (2.0 equiv)

  • Solvent : DMF, 50°C, 6 h

  • Yield : 82%

Advantages :

  • High regioselectivity for the 2-position.

  • Tolerance of terminal alkyne functional groups.

Buchwald-Hartwig Amination

While less common, this method couples amines with halogenated pyrimidines. Adaptations for alkynes require pre-functionalized reagents:

Procedure :

  • Substrate : 5-Chloro-2-bromopyrimidine

  • Reagent : Pent-4-yn-1-amine (1.5 equiv)

  • Catalyst : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : Toluene, 100°C, 24 h

  • Yield : 65%

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Key Advantage
SNAr (Direct)68–7212No metal catalysts required
Sonogashira826High efficiency, mild conditions
Buchwald-Hartwig6524Compatible with sensitive functional groups
Chlorination + Coupling7414 (total)Scalable for industrial production

Challenges and Optimization Strategies

Regioselectivity Control

  • The 5-chloro group electronically deactivates the pyrimidine ring, directing substitutions to the 2- and 4-positions. Steric effects favor 2-position reactivity.

  • Solution : Use bulky bases (e.g., DBU) to enhance 2-selectivity.

Functional Group Tolerance

  • Terminal alkynes are prone to Glaser coupling under oxidative conditions.

  • Solution : Employ anaerobic conditions or trimethylsilyl-protected alkynes.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Preferred Route : Chlorination followed by Sonogashira coupling (combined yield: 74%).

  • Catalyst Recycling : Pd recovery systems reduce costs by 30%.

Emerging Methodologies

Recent advances include photoredox catalysis and flow chemistry:

  • Photoredox Approach : Visible-light-mediated coupling reduces Pd usage (1 mol%).

  • Continuous Flow : Reduces reaction time to 2 h with 78% yield .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine ring, using pent-4-yn-1-yl Grignard or organozinc reagents under inert atmospheres. Key parameters include:

  • Temperature control : Reactions often proceed at 0–25°C to avoid alkyne decomposition.
  • Catalyst selection : Pd(0) or Cu(I) catalysts enhance coupling efficiency in Sonogashira-like reactions .
  • Solvent optimization : Anhydrous THF or DMF minimizes side reactions.
    For optimization, employ statistical Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, reaction time). Central Composite Design (CCD) is effective for identifying optimal conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitution. The alkyne proton (C≡C-H) appears as a triplet near δ 2.1–2.3 ppm, while pyrimidine protons resonate at δ 8.3–8.7 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min under 1 mL/min flow) .

Q. How should researchers handle hazardous intermediates and waste generated during synthesis?

Methodological Answer:

  • Waste segregation : Chlorinated pyrimidine byproducts require separate containers labeled "halogenated organic waste."
  • Neutralization protocols : Quench reactive alkynes with aqueous CuSO₄ before disposal.
  • Ventilation : Use fume hoods rated for volatile organic compounds (VOCs) during solvent removal .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for functionalizing this compound?

Methodological Answer:

  • Quantum mechanical calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for alkyne insertion or nucleophilic attack.
  • Reaction path sampling : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for regioselective substitutions .
  • Machine learning : Train models on existing pyrimidine reaction databases to predict solvent/catalyst combinations (e.g., using RDKit or ChemAxon descriptors) .

Q. What reactor design considerations are critical for scaling up its synthesis while maintaining selectivity?

Methodological Answer:

  • Continuous flow reactors : Minimize thermal gradients and improve mixing for exothermic alkyne couplings.
  • Residence time distribution (RTD) analysis : Optimize flow rates to prevent over-reaction (e.g., using tracer experiments).
  • In-line monitoring : Implement FTIR or Raman probes for real-time tracking of chlorine displacement .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Methodological Answer:

  • Dynamic NMR studies : Vary temperature (e.g., 25°C to −40°C) to detect rotational barriers in the pent-4-yn-1-yl chain.
  • 2D NMR (NOESY/ROESY) : Differentiate through-space interactions from scalar couplings.
  • X-ray crystallography : Resolve ambiguities by growing single crystals in ethyl acetate/hexane mixtures (slow evaporation at 4°C) .

Q. What strategies enable site-selective functionalization of the pyrimidine ring without alkyne degradation?

Methodological Answer:

  • Protecting groups : Temporarily mask the alkyne with TMS (trimethylsilyl) groups during electrophilic substitutions.
  • Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions for cross-coupling .
  • Photoredox catalysis : Employ Ir(ppy)₃ under blue LED light for radical-based modifications at the 5-chloro position .

Q. How can statistical methods improve reproducibility in kinetic studies of its reactions?

Methodological Answer:

  • Response Surface Methodology (RSM) : Model reaction rate dependencies on temperature, concentration, and catalyst loading.
  • Multivariate ANOVA : Identify significant factors causing batch-to-batch variability (e.g., trace moisture in solvents).
  • Bootstrap resampling : Estimate confidence intervals for rate constants derived from UV-Vis kinetic data .

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